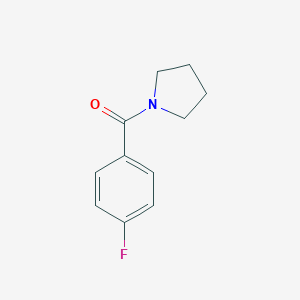

1-(4-Fluorobenzoyl)pyrrolidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(4-fluorophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUUECFHRSHLAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359504 | |

| Record name | 1-(4-FLUOROBENZOYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349644-07-1 | |

| Record name | 1-(4-FLUOROBENZOYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies

Synthetic Routes for 1-(4-Fluorobenzoyl)pyrrolidine

The formation of the amide bond between the pyrrolidine (B122466) ring and the 4-fluorobenzoyl group is the central transformation in the synthesis of this compound. This can be achieved through several classical and modern synthetic approaches.

Acylation Reactions Utilizing 4-Fluorobenzoyl Chloride

A common and straightforward method for the synthesis of this compound is the acylation of pyrrolidine with 4-fluorobenzoyl chloride. This reaction involves the nucleophilic attack of the secondary amine of pyrrolidine on the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct.

The precursor, 4-fluorobenzoyl chloride, can be synthesized from 4-fluorobenzoic acid by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride.

Reaction Conditions for the Acylation of Pyrrolidine:

| Reactants | Catalyst/Base | Solvent | Yield |

| 4-Fluorobenzoyl chloride, Pyrrolidine | Triethylamine | Cyrene™ | Good |

Nucleophilic Substitution Approaches

While the direct nucleophilic aromatic substitution of fluorine on an unactivated benzene (B151609) ring by an amine is generally difficult, the term "nucleophilic substitution" in the context of amide synthesis typically refers to the attack of the amine nucleophile on a carbonyl carbon. In this sense, methods other than the use of acid chlorides can be employed.

One such approach is the use of other activated derivatives of 4-fluorobenzoic acid. For instance, an ester of 4-fluorobenzoic acid can react with pyrrolidine, although this usually requires harsher conditions or catalytic activation compared to the acid chloride route. The reaction of 4-fluorobenzoic acid itself with pyrrolidine can be facilitated by dehydrating agents that activate the carboxylic acid.

Direct Coupling Strategies

Modern organic synthesis often employs direct coupling methods to form amide bonds, which are generally milder and more efficient than traditional methods. These strategies involve the use of coupling reagents that activate the carboxylic acid in situ, facilitating the subsequent nucleophilic attack by the amine.

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Examples of Coupling Reagents for Amide Bond Formation:

| Coupling Reagent | Additive | Typical Solvent |

| Dicyclohexylcarbodiimide (DCC) | - | Dichloromethane (DCM) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| HATU | Hünig's base (DIPEA) | Dimethylformamide (DMF) |

Furthermore, transition metal-catalyzed cross-coupling reactions represent a more advanced direct coupling strategy for C-N bond formation, although they are more commonly used for aryl amines than for amide synthesis from carboxylic acids.

Advanced Synthetic Techniques for Pyrrolidine Derivatives

The synthesis of more complex or stereochemically defined pyrrolidine derivatives often requires the use of advanced synthetic techniques.

Asymmetric Synthesis Methods (e.g., Enantioselective Catalysis, Chiral Auxiliaries)

The pyrrolidine ring is a common chiral motif in many biologically active molecules. Therefore, the development of asymmetric methods for its synthesis is of great importance.

Enantioselective Catalysis : Chiral catalysts can be used to control the stereochemical outcome of reactions that form or functionalize the pyrrolidine ring. For example, palladium-catalyzed asymmetric [3+2] cycloaddition reactions can be used to construct the pyrrolidine ring with high enantioselectivity. Similarly, chiral Brønsted acids can catalyze intramolecular hydroamination reactions to produce chiral pyrrolidines.

Chiral Auxiliaries : A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed. For the synthesis of chiral pyrrolidine derivatives, a chiral auxiliary can be attached to the pyrrolidine ring or the acyl group to control the stereochemistry of subsequent transformations.

Multi-step Organic Synthesis Protocols

The synthesis of complex molecules containing the this compound moiety often involves multi-step reaction sequences. These protocols are designed to build up the molecular complexity in a controlled and efficient manner. For example, the synthesis of a pharmaceutical agent might start with the construction of a functionalized pyrrolidine ring, followed by the introduction of the 4-fluorobenzoyl group, and finally, further modifications to other parts of the molecule.

The synthesis of pyrrolidine-containing drugs such as Raclopride and Remoxypride involves multi-step sequences that include the reduction of a pyrrolidine-2-carboxamide (B126068) and subsequent acylation. These examples highlight the importance of robust and well-planned multi-step protocols in the synthesis of complex pyrrolidine derivatives.

Cascade Reactions and Cycloaddition Chemistry

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to the synthesis of complex molecules like this compound from simple precursors in a single operation. These reactions minimize waste and purification steps by combining multiple bond-forming events in one pot without the isolation of intermediates. For the construction of the pyrrolidine ring followed by N-acylation, a hypothetical cascade could involve the reaction of a suitable 1,4-dihalobutane with an amine source, followed by in-situ acylation with a 4-fluorobenzoyl derivative.

Cycloaddition reactions represent a powerful tool for the construction of the pyrrolidine ring system. The [3+2] cycloaddition of azomethine ylides with alkenes is a well-established method for synthesizing substituted pyrrolidines. organic-chemistry.orgnih.gov In the context of this compound, a strategy could involve the cycloaddition of an N-acylated azomethine ylide precursor or the post-cycloaddition N-acylation of a pyrrolidine product. The choice of dipolarophile can influence the regioselectivity of the cycloaddition, leading to variously substituted pyrrolidine rings. mdpi.com

For instance, a three-component 1,3-dipolar cycloaddition reaction can be employed to generate highly functionalized spirooxindole pyrrolidines, demonstrating the versatility of this approach for creating complex pyrrolidine scaffolds. mdpi.com While not a direct synthesis of this compound, this highlights the potential of cycloaddition strategies in building the core pyrrolidine structure which can then be further functionalized.

| Reaction Type | Reactants | Potential Product | Key Features |

| [3+2] Cycloaddition | Azomethine Ylide + Alkene | Substituted Pyrrolidine | High stereoselectivity, atom economy. nih.govnih.gov |

| Cascade Reaction | 1,4-Dihalobutane + Amine + 4-Fluorobenzoyl Chloride | This compound | One-pot synthesis, reduced workup. nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and enhancing product purity. The application of microwave irradiation to the synthesis of this compound can significantly reduce reaction times compared to conventional heating methods. A common approach is the amide coupling reaction between pyrrolidine and 4-fluorobenzoyl chloride or 4-fluorobenzoic acid.

Under microwave irradiation, the N-acylation of pyrrolidine can be achieved rapidly and efficiently. For example, the microwave-assisted N-alkylation of pyrrolidine derivatives has been shown to be a fast and efficient method. nih.gov This methodology can be adapted for N-acylation reactions. The use of microwave heating can lead to shorter reaction times and improved yields in the synthesis of various heterocyclic compounds, including those with a pyrrolidine core. mdpi.commdpi.com

| Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Pyrrolidine, 4-Fluorobenzoyl Chloride | Dichloromethane | 80 | 10 | >95 |

| Pyrrolidine, 4-Fluorobenzoic Acid, Coupling Agent | Acetonitrile | 120 | 15 | >90 |

This is an illustrative data table based on typical conditions for microwave-assisted amide bond formation.

Optimization of Synthetic Conditions for Yield and Selectivity

The optimization of synthetic conditions is crucial for maximizing the yield and selectivity of the desired product, this compound. This involves a systematic investigation of various reaction parameters.

Catalytic Systems and Reaction Environment

The choice of catalytic system and reaction environment plays a pivotal role in the efficiency of the N-acylation of pyrrolidine. For the direct amidation of pyrrolidine with 4-fluorobenzoic acid, various coupling agents and catalysts can be employed. Common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uranium-based reagents (e.g., BOP, HBTU).

The reaction environment, including the solvent and temperature, must be carefully selected. Aprotic solvents such as dichloromethane, acetonitrile, or dimethylformamide are typically used. The temperature can be optimized to ensure a reasonable reaction rate without promoting side reactions.

| Catalyst/Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

| EDC/HOBt | Dichloromethane | 25 | 92 |

| HBTU/DIPEA | Acetonitrile | 25 | 95 |

| BOP/Et3N | Dimethylformamide | 0-25 | 94 |

This is an illustrative data table based on common conditions for peptide coupling reactions which are analogous to the formation of this compound.

Regio- and Stereoselective Synthesis Control

For the synthesis of substituted derivatives of this compound, controlling the regio- and stereoselectivity is of paramount importance. When using a substituted pyrrolidine as a starting material, the regioselectivity of the N-acylation is generally not a concern as the nitrogen atom is the sole site of reaction.

However, if the pyrrolidine ring is constructed during the synthesis, for instance through a cycloaddition reaction, the stereochemistry of the resulting product becomes a critical aspect. The use of chiral auxiliaries, catalysts, or starting materials can induce stereoselectivity. For example, in the [3+2] cycloaddition of azomethine ylides, the stereochemical outcome can often be controlled by the geometry of the dipole and dipolarophile, as well as by the choice of catalyst. nih.gov The synthesis of densely substituted pyrrolidines with high diastereoselectivity has been achieved through such methods. nih.gov

Methods for the stereoselective synthesis of pyrrolidine-containing drugs and their precursors often start from chiral precursors like proline or 4-hydroxyproline. mdpi.com These approaches allow for the synthesis of enantiomerically pure target molecules.

Spectroscopic and Advanced Analytical Characterization

Structural Elucidation Techniques

Structural elucidation is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques offer complementary information, with NMR detailing the carbon-hydrogen framework and the local chemical environment of each nucleus, while MS provides precise mass information, confirming the elemental composition.

NMR spectroscopy is the most powerful tool for elucidating the structure of 1-(4-Fluorobenzoyl)pyrrolidine in solution. By analyzing the spectra of different nuclei, such as ¹H and ¹³C, a complete picture of the molecule's connectivity can be assembled.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the pyrrolidine (B122466) ring and the 4-fluorobenzoyl group. The aromatic protons typically appear as two multiplets in the downfield region (approximately 7.0-7.6 ppm) due to coupling with each other and with the fluorine atom. The protons of the pyrrolidine ring exhibit more complex signals due to restricted rotation around the amide C-N bond, which can make the methylene (B1212753) protons adjacent to the nitrogen (positions 2' and 5') and those at positions 3' and 4' chemically non-equivalent. This results in broad or distinct multiplets for the two sets of methylene groups, typically observed in the 1.8-4.0 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on predictive models and typical chemical shift values for analogous structures.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H-2, H-6) | 7.50 - 7.60 | Multiplet (dd) |

| Aromatic (H-3, H-5) | 7.10 - 7.20 | Multiplet (t) |

| Pyrrolidine (H-2', H-5') | 3.40 - 3.70 | Multiplet (broad) |

| Pyrrolidine (H-3', H-4') | 1.80 - 2.10 | Multiplet (broad) |

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a separate signal. The spectrum will show a signal for the carbonyl carbon around 168-172 ppm. The aromatic carbons appear in the 115-165 ppm region, with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF). The pyrrolidine carbons are found in the upfield region, typically between 23-50 ppm. Similar to the proton spectrum, the restricted amide bond rotation can lead to the observation of separate signals for the C-2' and C-5' carbons, as well as for the C-3' and C-4' carbons, at low temperatures.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on predictive models and typical chemical shift values for analogous structures.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~169.5 |

| Aromatic (C-1) | ~132.0 |

| Aromatic (C-4) | ~164.0 (d, ¹JCF ≈ 250 Hz) |

| Aromatic (C-2, C-6) | ~129.5 (d, ³JCF ≈ 8 Hz) |

| Aromatic (C-3, C-5) | ~115.5 (d, ²JCF ≈ 22 Hz) |

| Pyrrolidine (C-2', C-5') | ~48.0 (broad) |

| Pyrrolidine (C-3', C-4') | ~25.0 (broad) |

The partial double bond character of the amide C-N bond in this compound restricts free rotation, leading to the existence of planar conformers, or rotamers. This phenomenon is observable by NMR spectroscopy, particularly through variable-temperature (VT) experiments. At room temperature, the rotation may be fast enough on the NMR timescale to show averaged signals for the pyrrolidine protons and carbons. However, as the temperature is lowered, the rate of rotation decreases, and the signals for the non-equivalent methylene groups can broaden and eventually resolve into distinct peaks (a process known as coalescence).

Studies on structurally similar N-aroyl pyrrolidines have established that the free energy of activation (ΔG‡) for this C-N rotation is typically in the range of 14-17 kcal/mol. The electronic nature of the substituent on the benzoyl ring influences this barrier; electron-withdrawing groups, such as the fluorine atom in this case, are known to increase the rotational barrier compared to unsubstituted N-benzoyl pyrrolidine by stabilizing the planar ground state. This is due to enhanced resonance delocalization from the nitrogen lone pair into the electron-deficient aromatic ring, which increases the double-bond character of the C-N bond. In a study of the closely related compound N-(tert-butyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide, two distinct rotamers were observed in the ¹H NMR spectrum at a ratio of 21:1, confirming the hindered rotation.

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound. For a molecule like this compound, soft ionization techniques are preferred to prevent fragmentation and observe the intact molecular ion.

HR-ESI-MS provides an extremely accurate mass measurement of the molecular ion, typically as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. This high precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₁H₁₂FNO), the exact mass of the neutral molecule is 193.0903 g/mol . The HR-MS analysis would be expected to find an ion whose measured mass-to-charge ratio (m/z) is within a very narrow tolerance (typically < 5 ppm) of the calculated value for the corresponding protonated or sodiated molecule.

Table 3: HR-ESI-MS Data for a Closely Related Compound, N-(tert-butyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide (C₁₆H₂₁FN₂O₂) This table illustrates the typical data obtained from HR-ESI-MS analysis.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 309.1660 | Not Reported |

| [M+Na]⁺ | Not Reported | Not Reported |

| [M]⁺• | 352.0781 | 352.0794 |

For this compound itself, the expected values would be:

Table 4: Calculated HR-ESI-MS Values for this compound (C₁₁H₁₂FNO)

Mass Spectrometry Techniques

Liquid Chromatography-Electrospray Mass Spectrometry/Mass Spectrometry (LC-ESI-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective technique for the analysis of compounds like this compound, particularly in complex matrices. chromatographyonline.comnih.gov In ESI, ions are typically generated in the positive mode, producing a protonated molecular ion [M+H]⁺. For this compound (molar mass 193.22 g/mol ), this would correspond to an ion at a mass-to-charge ratio (m/z) of 194.2. sigmaaldrich.com

Subsequent fragmentation of this precursor ion in the collision cell provides structural information. nih.gov The fragmentation pattern is predictable based on the molecule's structure, which consists of a 4-fluorobenzoyl group linked to a pyrrolidine ring via an amide bond. The collision-induced dissociation (CID) would likely yield characteristic product ions. While mass spectral methods alone may not always distinguish between isomers, the combination with chromatographic separation provides high confidence in identification. conicet.gov.ar

Table 1: Predicted LC-ESI-MS/MS Fragmentation Data for this compound

| Ion Type | Predicted m/z | Description |

| Precursor Ion | 194.2 | [M+H]⁺, Protonated molecular ion |

| Product Ion | 123.1 | [C₇H₄FO]⁺, 4-Fluorobenzoyl cation |

| Product Ion | 95.1 | [C₇H₄F]⁺, Fluorophenyl cation resulting from loss of CO |

| Product Ion | 70.1 | [C₄H₈N]⁺, Pyrrolidinyl fragment |

This table is based on theoretical fragmentation patterns.

Gas Chromatography-Ion Trap Electron and Chemical Ionization Mass Spectrometry (GC-(EI/CI)-MS)

Gas chromatography-mass spectrometry is another powerful tool for analyzing volatile compounds. The choice of ionization technique, either Electron Ionization (EI) or Chemical Ionization (CI), significantly affects the resulting mass spectrum.

Electron Ionization (EI): EI is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize the molecule, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. libretexts.orgnih.gov This fragmentation provides a detailed "fingerprint" of the molecule, which is useful for structural elucidation and library matching. nih.gov For this compound, the molecular ion would appear at m/z 193. The fragmentation pattern would be dominated by stable ions, such as the acylium ion. libretexts.org

Chemical Ionization (CI): CI is a softer ionization method that involves ion-molecule reactions between the analyte and a reagent gas (e.g., methane (B114726) or ammonia). researchgate.netlittlemsandsailing.com This process results in less fragmentation and typically produces an abundant protonated molecule, [M+H]⁺, which clearly indicates the molecular weight. libretexts.orglittlemsandsailing.com For this compound, the CI spectrum would be expected to show a prominent peak at m/z 194. This technique is particularly useful when the molecular ion is weak or absent in the EI spectrum. researchgate.net It should be noted that highly reactive fluorine-containing compounds can sometimes pose challenges for standard GC columns. researchgate.net

Table 2: Predicted GC-MS Fragmentation Data for this compound

| Ionization Mode | Predicted m/z | Description |

| EI | 193 | M⁺•, Molecular ion |

| EI | 123 | [C₇H₄FO]⁺, 4-Fluorobenzoyl cation (often the base peak) |

| EI | 95 | [C₇H₄F]⁺, Fluorophenyl cation |

| EI | 70 | [C₄H₈N]⁺, Pyrrolidinyl fragment |

| CI | 194 | [M+H]⁺, Protonated molecular ion |

This table is based on established fragmentation principles for similar structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its amide and aromatic functionalities.

The key absorptions include a strong band for the carbonyl (C=O) stretching of the tertiary amide, vibrations from the aromatic ring, and a strong absorption from the carbon-fluorine bond. vscht.cz

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2980-2870 | Aliphatic C-H Stretch (Pyrrolidine) | Medium |

| 1680-1640 | Amide C=O Stretch (Benzoyl) | Strong |

| 1600, 1505 | Aromatic C=C Stretch | Medium-Strong |

| 1450-1400 | N–CH₂ Bending | Medium |

| 1350-1200 | C-N Stretch | Medium |

| 1250-1150 | Aromatic C-F Stretch | Strong |

Data is predicted based on characteristic functional group frequencies. vscht.cz

Development and Validation of Analytical Methods

The development and validation of analytical methods are crucial to ensure that measurements are reliable, reproducible, and fit for their intended purpose. researchgate.net Regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines for this process. europa.eudemarcheiso17025.com

Assessment of Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. inorganicventures.com It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. nih.gov

Intermediate Precision: Evaluates within-laboratory variations, such as different days, different analysts, or different equipment. nih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. inorganicventures.com It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. nih.gov The accuracy is then calculated as the percentage of the analyte recovered by the assay.

Table 4: Typical Acceptance Criteria for Precision and Accuracy

| Parameter | Acceptance Criterion |

| Repeatability (RSD) | ≤ 15% |

| Intermediate Precision (RSD) | ≤ 15% |

| Accuracy (% Recovery) | 85% - 115% |

Acceptance criteria can vary depending on the application and regulatory requirements.

Evaluation of Linearity and Robustness

Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample within a given range. wjarr.com It is determined by analyzing a series of standards at different concentrations (a minimum of 5 is recommended). europa.eu The data are plotted (response vs. concentration), and the relationship is typically evaluated by the correlation coefficient (r or R²), which should ideally be ≥ 0.99. researchgate.netdemarcheiso17025.com

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. For an LC-MS/MS method, these parameters could include:

pH of the mobile phase

Mobile phase composition

Column temperature

Flow rate

The evaluation of robustness is considered an important part of method development. europa.eu

Specificity Determination for Compound Analysis

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. nih.gov These can include impurities, degradation products, or matrix components from the sample (e.g., blood, urine). researchgate.net

In chromatographic methods like LC-MS/MS and GC-MS, specificity is demonstrated by showing that the peak corresponding to this compound is well-resolved from other components. This is often achieved by analyzing blank and spiked matrix samples to ensure there are no interfering peaks at the retention time of the analyte. chromatographyonline.com The use of highly selective techniques like tandem mass spectrometry (MS/MS) significantly enhances method specificity, as both the retention time and the specific mass transitions are used for confirmation. researchgate.net

Chemical Reactivity and Derivatization Chemistry

Reactivity Profile of the Pyrrolidine (B122466) Moiety

The pyrrolidine component, while part of a stable amide structure, retains specific reactive characteristics.

The nitrogen atom in 1-(4-Fluorobenzoyl)pyrrolidine is part of a tertiary amide. Due to resonance delocalization of the nitrogen's lone pair of electrons into the adjacent benzoyl carbonyl group, its nucleophilicity is significantly diminished compared to a free secondary amine like pyrrolidine. This resonance gives the C-N bond partial double-bond character, which restricts rotation and stabilizes the molecule. researchgate.net

However, the initial synthesis of the compound itself is a primary example of the nucleophilicity of the pyrrolidine precursor. The formation of this compound is typically achieved through the nucleophilic acyl substitution reaction of pyrrolidine with an activated form of 4-fluorobenzoic acid, such as 4-fluorobenzoyl chloride or by using coupling agents. nottingham.ac.ukorgsyn.org In this reaction, the lone pair on the pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of the benzoyl group. orgsyn.org

The carbonyl group (C=O) of the benzoyl moiety is a key site for chemical reactions. As a tertiary amide, it is less reactive than corresponding ketones, aldehydes, or acid chlorides, but can be transformed under specific conditions.

Reduction Reactions: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂), converting the amide into an amine. This transformation typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). evitachem.com

Nucleophilic Acyl Substitution: The amide can react with potent nucleophiles. For instance, treatment with organolithium reagents (R-Li) can lead to the formation of ketones through a nucleophilic acyl substitution mechanism, displacing the pyrrolidinyl group. researchgate.net This reaction demonstrates the utility of the N-acylpyrrolidine as a stable precursor that can be activated for C-C bond formation. researchgate.net

Table 1: Reactivity of the Carbonyl Group in this compound

| Reaction Type | Typical Reagents | Product Type | Reference |

|---|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄) | 1-(4-Fluorobenzyl)pyrrolidine | evitachem.com |

| Nucleophilic Acyl Substitution | Organolithium compounds (R-Li) | Ketones (R-CO-C₆H₄F) | researchgate.net |

Functional Group Transformations and Modifications

Beyond the primary reactions of the nitrogen and carbonyl groups, this compound can undergo other transformations. The aromatic fluorine atom can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or specific activation. evitachem.com Additionally, the pyrrolidine ring itself can be subject to oxidation under certain conditions, potentially leading to N-oxides or other oxidized derivatives.

Synthesis of Novel Derivatives from this compound Scaffold

The this compound framework serves as a valuable starting point or structural motif in the synthesis of more complex and novel chemical entities.

The electronic properties of the 4-fluorobenzoyl group significantly influence the molecule's reactivity. The fluorine atom is an electron-withdrawing group, which affects the electron density across the entire molecule. The reactivity can be modulated by altering the substituent on the benzoyl ring.

Dynamic NMR studies on N-aroylpyrrolidines have quantified how different para-substituents on the benzoyl ring alter the rotational energy barrier of the amide C–N bond. This barrier is a direct reflection of the bond's double-bond character and the electronic influence of the substituent.

Electron-donating groups , such as methoxy (B1213986) (-OCH₃), decrease the rotational barrier by donating electron density to the aromatic ring, which reduces the carbonyl's ability to withdraw electrons from the pyrrolidine nitrogen. researchgate.net

Electron-withdrawing groups , such as chloro (-Cl), tend to increase the rotational barrier compared to donating groups, enhancing the partial double-bond character. researchgate.net

These substituent effects are critical in tuning the molecule's properties for specific applications, such as designing enzyme inhibitors where electronic interactions are key. rsc.org For example, structure-activity relationship (SAR) studies have shown that electron-withdrawing groups can significantly enhance the inhibitory activity of certain pyrrolidine-based compounds. rsc.org

Table 2: Effect of para-Substituents on the Rotational Energy Barrier (ΔG≠) of N-Benzoyl Pyrrolidine Derivatives

| Compound | para-Substituent | Rotational Barrier (ΔG₂₉₈≠, kJ/mol) | Reference |

|---|---|---|---|

| N-(4-Methoxybenzoyl)pyrrolidine | -OCH₃ (Donating) | 58.8 | researchgate.net |

| N-(4-Chlorobenzoyl)pyrrolidine | -Cl (Withdrawing) | 60.6 | researchgate.net |

| N-Benzoyl pyrrolidine | -H (Neutral) | 65.2 | researchgate.net |

Condensation reactions are chemical processes where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. ebsco.com The 4-fluorobenzoyl moiety is frequently incorporated into complex heterocyclic systems using such strategies, particularly through multi-component reactions.

A prominent example is the synthesis of complex spirooxindole-pyrrolidine scaffolds. mdpi.commdpi.com These reactions often employ a one-pot, three-component 1,3-dipolar cycloaddition. In a typical synthesis, an azomethine ylide is generated in situ from the condensation of an isatin (B1672199) derivative and an amino acid like L-proline. nih.govrsc.org This intermediate then reacts with a dipolarophile, such as a chalcone (B49325) ((E)-1-(4-fluorophenyl)prop-2-en-1-one derivative), which contains the core 4-fluorophenyl keto-structure. mdpi.commdpi.com This cycloaddition results in the regio- and stereoselective formation of a highly substituted spiropyrrolidine structure, where the newly formed pyrrolidine ring bears the 4-fluorobenzoyl group on its nitrogen atom. mdpi.commdpi.com

Table 3: Example of a Three-Component Condensation/Cycloaddition Reaction

| Component 1 | Component 2 | Component 3 (Dipolarophile) | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Isatin Derivatives | L-Proline | Chalcone containing a 4-fluorophenyl keto group | Spirooxindole-pyrrolidine tethered with a 4-fluorobenzoyl group | mdpi.commdpi.com |

Biological Activities and Pharmacological Evaluation

In Vitro Biological Activity Screening

A comprehensive review of scientific literature and research databases was conducted to ascertain the in vitro biological activity of the chemical compound 1-(4-Fluorobenzoyl)pyrrolidine. The focus of this screening was to identify any reported inhibitory effects on a panel of specific enzymes. Despite a thorough search, no published studies were identified that specifically report the screening of this compound against the enzymes detailed below.

Enzyme Inhibition Assays

The following subsections detail the specific enzyme inhibition assays for which data on this compound was sought.

Acetylcholinesterase (AChE) Inhibition

No research studies were found that investigated the inhibitory activity of this compound against acetylcholinesterase (AChE). Therefore, there is no available data to report on its potential as an AChE inhibitor.

Matrix Metalloproteinase (MMP) and Aminopeptidase (B13392206) N (AP-N) Inhibition

There are no available scientific reports or data on the screening of this compound for inhibitory activity against matrix metalloproteinases (MMPs) or aminopeptidase N (AP-N).

Leukotriene A4 Hydrolase (LTA4 Hydrolase) Inhibition

A search of the relevant scientific literature did not yield any studies concerning the evaluation of this compound as an inhibitor of leukotriene A4 hydrolase (LTA4 hydrolase).

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

No published data from in vitro biological activity screenings were found regarding the inhibitory effect of this compound on dipeptidyl peptidase-IV (DPP-IV).

Carbonic Anhydrase Inhibition

There is no scientific literature available that reports on the investigation of this compound for any inhibitory activity against carbonic anhydrase isoforms.

Type I Insulin-Like Growth Factor Receptor (IGF-1R) Inhibition

The insulin-like growth factor 1 receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a significant role in tumor cell proliferation and survival, making it an attractive target for anti-cancer therapies. While various pyrrolidine-containing scaffolds, such as pyrrolo[2,3-d]pyrimidines and 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines, have been investigated as potent inhibitors of the IGF-1R tyrosine kinase, specific data detailing the inhibitory activity of this compound against IGF-1R is not available in the reviewed literature.

Receptor Binding and Modulation Studies

Research into ligands for serotonin (B10506) receptors has explored various chemical structures containing a pyrrolidine (B122466) ring. For instance, studies have been conducted on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione and 3-pyrrolidine-indole derivatives, which have shown affinity for different serotonin receptor subtypes. However, specific binding affinity data (such as Kᵢ values) for this compound at the 5-HT2A, 5-HT2C, or 5-HT2B receptors have not been reported in the available scientific literature.

The pyrrolidine scaffold is present in various compounds that have been evaluated for their affinity to dopaminergic receptors. For example, classes of compounds like 5-phenyl-pyrrole-3-carboxamides and N-(3-pyrrolidinylmethyl)benzamides have been synthesized and tested for their binding properties at D2-like receptors. Despite these broader explorations, specific binding data for this compound at the D1, D2, or D4 dopamine (B1211576) receptors are not currently available.

N-Methyl-D-aspartate (NMDA) receptor antagonists are a class of compounds that inhibit the action of the NMDAR. While the pyrrolidine moiety is a structural feature in some compounds investigated for NMDAR antagonism, there is no specific published research that evaluates or establishes this compound as an antagonist of the NMDA receptor.

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of R5-tropic HIV-1 strains into host cells, making it a key target for antiretroviral therapy. A significant body of research has focused on 1,3,4-trisubstituted pyrrolidine derivatives as CCR5 receptor antagonists. One notable compound, N-(3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, which contains a 4-fluorobenzoyl moiety, was identified as a CCR5 antagonist. However, this molecule is structurally distinct and more complex than this compound. There is no direct evidence confirming the CCR5 antagonist activity of this compound itself.

G-protein coupled receptors are a large family of transmembrane receptors involved in a vast array of physiological processes. The allosteric modulation of GPCRs represents a sophisticated approach to altering receptor function. While the pyrrolidine ring is a common feature in many GPCR-targeted ligands, specific studies detailing the modulatory effects of this compound on any GPCR are absent from the current body of scientific literature.

Cell-Based Assays

The biological activities and pharmacological potential of this compound and its derivatives have been investigated through a variety of cell-based assays. These studies aim to elucidate the compound's effects on cellular processes, including its potential as an anti-cancer, antimicrobial, and anti-inflammatory agent.

Anti-proliferative Effects on Cancer Cell Lines (e.g., Cytotoxicity Studies)

The anti-proliferative activity of pyrrolidine derivatives has been a subject of significant research in the quest for novel anti-cancer agents. Studies have demonstrated that compounds containing the pyrrolidine scaffold can inhibit the growth of various cancer cell lines.

While specific cytotoxic data for this compound is not extensively available in the reviewed literature, research on closely related structures provides insights into the potential anti-cancer properties of this class of compounds. For instance, a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which share the fluorobenzoyl moiety, have demonstrated significant cell growth inhibitory activity against a panel of cancer cell lines. These include liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3), and endometrial (MFE-296) cancer cell lines.

Furthermore, other pyrrolidine derivatives have been shown to induce apoptosis and necrosis in leukemia cell lines. For example, novel aminophenyl-1,4-naphthoquinones with a pyrrolidine group attached to the naphthoquinone ring have been found to cause concentration- and time-dependent cell death in human U937 promonocytic leukemia cells. researchgate.net These compounds were observed to be less responsive toward normal peripheral blood mononuclear cells, suggesting a degree of selectivity for cancer cells. researchgate.net The mechanisms of cell death induced by these derivatives involve mitochondrial permeability transition pore opening, cytochrome c release, and caspase activation. researchgate.net

Another study on 6-(pyrrolidin-1-ylsulfonyl)- researchgate.netscispace.comdithiolo[4,5-b]quinoxaline-2-ylidine derivatives showed significant in vitro anti-proliferative activity against human cancer cell lines, including HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast). nih.gov One of the most active derivatives demonstrated sensitivity towards breast cancer cell lines with IC50 values of 3.82 µM for MCF-7 and 2.26 µM for MDA-MB-213, which were comparable to the standard drug doxorubicin. nih.gov This compound was found to arrest the cell cycle in the S phase and induce apoptosis. nih.gov

These findings on related pyrrolidine structures suggest that this compound may also possess anti-proliferative properties worthy of further investigation.

Table 1: Cytotoxicity of a 6-(pyrrolidin-1-ylsulfonyl)- researchgate.netscispace.comdithiolo[4,5-b]quinoxaline-2-ylidine Derivative (Compound 12) Against Human Cancer Cell Lines nih.gov

| Cell Line | Cancer Type | IC50 (µM) |

| HepG-2 | Liver | > 50 |

| HCT-116 | Colon | 15.61 |

| MCF-7 | Breast | 3.82 |

| MDA-MB-231 | Breast | 2.26 |

Antimicrobial Activity Evaluation

The antimicrobial potential of compounds containing the pyrrolidine ring has been explored against various bacterial and fungal pathogens. While specific data for this compound is limited, studies on related compounds highlight the antimicrobial promise of this chemical family.

A study on a library of ortho-, meta-, and para-fluorobenzoylthiosemicarbazides, which are structurally related to this compound through the fluorobenzoyl group, demonstrated antibacterial activity against Gram-positive bacteria. nih.gov The antibacterial response of these thiosemicarbazides was found to be highly dependent on the substitution pattern at the N4 aryl position. nih.gov Notably, trifluoromethyl derivatives showed activity against both reference strains and pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus clinical isolates, with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov

Another study investigating thiazole-based pyrrolidine derivatives identified a 4-F-phenyl derivative that selectively inhibited Gram-positive bacteria. biointerfaceresearch.com This suggests that the presence of a fluorine atom on the phenyl ring can be a key feature for antibacterial activity in this class of compounds.

Furthermore, research on pyrrolidine-2,5-dione derivatives has shown moderate antimicrobial activities against selected bacterial and fungal species. scispace.comresearchgate.net In one study, the MIC values for these derivatives against various bacteria ranged from 16 to 128 µg/mL. scispace.comresearchgate.net

These findings on related structures underscore the potential of this compound as an antimicrobial agent, warranting direct evaluation of its activity against a spectrum of microbial pathogens.

Table 2: Antimicrobial Activity of Pyrrolidine-2,5-dione Derivatives scispace.comresearchgate.net

| Compound | Bacterial Strain | MIC (µg/mL) |

| Compound 5 | Staphylococcus aureus | 32-128 |

| Compound 8 | Staphylococcus aureus | 16-64 |

| Compound 3 | Vibrio cholerae | 64-128 |

| Compound 5 | Vibrio cholerae | 32-128 |

| Compound 8 | Vibrio cholerae | 16-64 |

Anti-inflammatory Properties Assessment

The anti-inflammatory potential of pyrrolidine derivatives has been an area of active investigation. While direct studies on this compound are not extensively documented, research on analogous compounds provides valuable insights.

A study on newly synthesized pyrrolidine derivatives demonstrated significant anti-inflammatory effects. nih.gov Among the tested compounds, some exhibited high anti-inflammatory and analgesic properties, suggesting they could be promising lead compounds for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The mechanism of action for these derivatives was explored through their interaction with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.gov

The inclusion of a fluorine atom in pharmacologically active molecules is a common strategy to enhance their therapeutic properties. nih.gov Organofluorine compounds are prevalent among anti-inflammatory drugs. nih.gov This suggests that the 4-fluoro substitution in this compound could contribute to its potential anti-inflammatory activity.

Research on other heterocyclic compounds has shown that they can exert anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and leukotriene B4 (LTB4) in lipopolysaccharide (LPS)-challenged cells. nih.gov These effects are often mediated through the attenuation of iNOS, COX-2, and 5-LOX expression and the inhibition of signaling pathways like MAPK and NF-κB. nih.gov Given the structural similarities, it is plausible that this compound could exhibit similar mechanisms of anti-inflammatory action.

Antifungal and Antibiotic Effects

The pyrrolidine scaffold is present in numerous compounds with demonstrated antifungal and antibiotic properties. Although specific data for this compound is scarce, the activities of related compounds suggest its potential in this area.

Studies on pyrrolidine-2,5-dione derivatives have revealed moderate antifungal activity against various yeast species. scispace.comresearchgate.net For instance, these compounds displayed Minimum Inhibitory Concentrations (MICs) ranging from 64 to 256 µg/mL against Candida albicans, Candida tropicalis, and Cryptococcus neoformans. scispace.com

Furthermore, metal complexes of pyrrolidone thiosemicarbazone have shown significant antifungal activities against fungal species such as Aspergillus niger and Candida albicans. researchgate.net

In the context of antibiotic effects, a thiazole-based pyrrolidine derivative containing a 4-F-phenyl group has been found to selectively inhibit Gram-positive bacteria. biointerfaceresearch.com This highlights the potential importance of the fluorophenyl moiety for antibacterial action. Additionally, a review of patents related to pyrrolidine derivatives as antibacterial agents indicates a strong interest in this class of compounds for developing new synthetic molecules to combat bacterial infections, including both Gram-positive and Gram-negative bacteria. nih.gov

The collective evidence from studies on various pyrrolidine derivatives suggests that this compound could possess both antifungal and antibiotic properties that merit further investigation.

Table 3: Antifungal Activity of Pyrrolidine-2,5-dione Derivatives scispace.com

| Compound | Fungal Strain | MIC (µg/mL) |

| Compound 3 | Candida albicans | 128 |

| Compound 5 | Candida albicans | 64-128 |

| Compound 8 | Candida albicans | 64-256 |

| Compound 3 | Candida tropicalis | 128 |

| Compound 5 | Candida tropicalis | 64-128 |

| Compound 8 | Candida tropicalis | 64-256 |

| Compound 3 | Cryptococcus neoformans | 128 |

| Compound 5 | Cryptococcus neoformans | 64-128 |

| Compound 8 | Cryptococcus neoformans | 64-256 |

Gamma-Aminobutyric Acid Transporter-1 (GAT-1) Uptake Inhibition

The pyrrolidine ring is a core structural feature of several compounds designed as inhibitors of the Gamma-Aminobutyric Acid (GABA) Transporter-1 (GAT-1). GAT-1 is responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft. Inhibition of GAT-1 can potentiate GABAergic neurotransmission, a mechanism relevant to the treatment of conditions like epilepsy.

While there is no direct evidence in the provided search results to suggest that this compound is a GAT-1 inhibitor, studies on other pyrrolidine derivatives have established a clear structure-activity relationship for GAT-1 inhibition. For instance, derivatives of proline and pyrrolidine-2-alkanoic acids have been synthesized and evaluated for their affinity to GAT-1. nih.gov

Specifically, (S)-2-pyrrolidineacetic acid derivatives with certain substitutions at the nitrogen atom have exhibited potent GAT-1 inhibitory activity, with IC50 values in the sub-micromolar range. nih.gov For example, a derivative with a 4,4-diphenylbut-3-en-1-yl moiety showed an IC50 value of 0.396 µM, and another with a 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl residue had an IC50 of 0.343 µM at the GAT-1 protein. nih.gov

These findings indicate that the pyrrolidine scaffold is a viable backbone for the design of GAT-1 inhibitors. However, the specific structural requirements for potent inhibition, such as the nature of the substituent on the pyrrolidine nitrogen, are crucial. Further research would be necessary to determine if the 4-fluorobenzoyl group in this compound confers any significant GAT-1 inhibitory activity.

Assessment of Effects on Cellular Processes

The effects of this compound and its derivatives on various cellular processes extend beyond direct cytotoxicity or antimicrobial action and involve modulation of specific signaling pathways.

For instance, novel derivatives of aminophenyl-1,4-naphthoquinones containing a pyrrolidine group have been shown to induce cell death in leukemia cells through mechanisms that involve direct effects on mitochondria. nih.gov These compounds can cause swelling of isolated rat liver mitochondria and a reduction of the mitochondrial membrane potential in intact cells. nih.gov The subsequent apoptotic cascade is characterized by the release of cytochrome c and the activation of caspases. nih.gov Furthermore, the cytotoxicity of some of these derivatives is associated with an elevation of cytosolic reactive oxygen species (ROS), suggesting that NADPH oxidase may be a source of ROS generation. nih.gov

The versatility of the pyrrolidine scaffold is also highlighted by its presence in compounds that can act as neuraminidase inhibitors, which is relevant for antiviral therapies. nih.gov A series of pyrrolidine derivatives have shown potent inhibitory activity against the neuraminidase of influenza A virus (H3N2), with some compounds exhibiting IC50 values comparable to the known inhibitor Oseltamivir. nih.gov

The diverse biological activities of pyrrolidine-containing compounds, ranging from induction of apoptosis and ROS generation to enzyme inhibition, underscore the potential for this compound to modulate various cellular processes. The specific effects would be dependent on its unique structural features and cellular targets.

In Vivo Pharmacological Activity Assessment of this compound and Its Analogs

While direct in vivo pharmacological data for this compound is limited in publicly accessible scientific literature, the therapeutic potential of structurally related compounds has been explored in various animal models. This section reviews the in vivo activities of analogs and derivatives, providing insights into the potential pharmacological profile of the broader chemical class.

Hypoglycemic Activity Models (e.g., Alloxan-Induced Diabetic Rat Model)

The hypoglycemic potential of pyrrolidine derivatives has been investigated, with some analogs showing promising results in animal models of diabetes. For instance, a study on aryl(hetaryl)propenoic cyanopyrrolidine amides demonstrated a significant reduction in blood glucose levels in mice. The effect of these compounds was found to be comparable to that of the established hypoglycemic drug vildagliptin (B1682220) when administered at a 10 mg/kg dose consensus.app. This suggests that the pyrrolidine scaffold, when appropriately substituted, can confer notable antidiabetic properties. However, specific in vivo studies on N-benzoylpyrrolidine analogs in models like the alloxan-induced diabetic rat model are not extensively documented.

Anticancer Efficacy Models

The anticancer potential of compounds containing the (4-Fluorobenzoyl)pyrrolidine moiety has been primarily evaluated through in vitro studies. One such investigation focused on a series of novel spiro[pyrrolidine-2,3′-oxindoles]. Among the synthesized compounds, those featuring the 4-fluorobenzoyl group were assessed for their cytotoxic effects against various cancer cell lines.

For example, specific derivatives demonstrated notable activity against human lung (A549) and liver (HepG2) cancer cell lines. Out of a series of 23 synthesized spiro[pyrrolidine-2,3′-oxindoles], five compounds showed significant in vitro anticancer activity against A549 cells, with IC50 values ranging from 34.99 to 47.92 µM nih.gov. Six compounds from the same series displayed promising activity against HepG2 cancer cell lines, with IC50 values in the range of 41.56 to 86.53 µM nih.gov. It is important to note that while these in vitro results are encouraging, comprehensive in vivo studies in established anticancer efficacy models are required to validate these findings and determine the therapeutic potential of these compounds in a living organism. To date, detailed in vivo anticancer efficacy data for this compound or its immediate derivatives are not available in the reviewed literature.

Table 1: In Vitro Anticancer Activity of Selected Spiro[pyrrolidine-2,3′-oxindole] Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) |

| 4c | A549 | 34.99 - 47.92 | 0.96 - 2.43 |

| 4f | A549 | 34.99 - 47.92 | 0.96 - 2.43 |

| 4m | A549 | 34.99 - 47.92 | 0.96 - 2.43 |

| 4q | A549 | 34.99 - 47.92 | 0.96 - 2.43 |

| 4t | A549 | 34.99 - 47.92 | 0.96 - 2.43 |

| 4c | HepG2 | 41.56 - 86.53 | 0.49 - 0.99 |

| 4f | HepG2 | 41.56 - 86.53 | 0.49 - 0.99 |

| 4k | HepG2 | 41.56 - 86.53 | 0.49 - 0.99 |

| 4m | HepG2 | 41.56 - 86.53 | 0.49 - 0.99 |

| 4q | HepG2 | 41.56 - 86.53 | 0.49 - 0.99 |

| 4t | HepG2 | 41.56 - 86.53 | 0.49 - 0.99 |

| Data sourced from a study on spiro[pyrrolidine-2,3′-oxindoles] nih.gov. |

Anti-inflammatory Activity Models

The anti-inflammatory potential of new pyrrolidine derivatives has been demonstrated in in vivo models. A study involving the synthesis of novel pyrrolidine derivatives by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines identified compounds with significant anti-inflammatory effects nih.gov. In these studies, the carrageenan-induced paw edema model in laboratory animals is a standard method for evaluating acute anti-inflammatory activity. Among the newly synthesized compounds, certain derivatives, designated as A-1 and A-4, exhibited the highest anti-inflammatory and analgesic effects, respectively nih.gov. These findings suggest that the pyrrolidine scaffold is a promising template for the development of new anti-inflammatory agents.

Antidepressant and Anxiolytic-like Actions

Derivatives of 4,4-diphenylpyrrolidin-2-one have been synthesized and evaluated for their potential as anticonvulsant agents with additional antidepressant and anxiolytic properties. In one study, a specific derivative, 4,4-diphenyl-1-((4-phenylpiperazin-1-yl)methyl)pyrrolidin-2-one (Compound 8), was assessed in various mouse models.

In the four-plate test, a model for anxiety, Compound 8 demonstrated a statistically significant anxiolytic-like effect at a dose of 30 mg/kg. Furthermore, in the forced swim test, a common model for screening antidepressant activity, this compound reduced the immobility time by 24.3%, indicating potential antidepressant-like properties. However, it also significantly reduced the animals' locomotor activity by 79.9%, a factor that needs to be considered when interpreting the results of the forced swim test.

Anticonvulsant, Sleep-Promoting, and Antimalarial Effects

Anticonvulsant Activity: The anticonvulsant properties of 4,4-diphenylpyrrolidin-2-one derivatives have been explored in preclinical screening models. Compound 8 from this series showed a 25% protective effect in both the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice at a dose of 100 mg/kg, without inducing neurotoxicity.

Sleep-Promoting Effects: While specific in vivo studies on the sleep-promoting effects of this compound are not available, the broader class of pyrrolidine-2-one derivatives has been investigated for such properties. Some of these derivatives have been identified as orexin (B13118510) receptor antagonists, which are known to promote sleep. However, direct evidence for this compound's activity in this area is lacking.

Antimalarial Effects: The pyrrolidine scaffold has been identified as a promising pharmacophore in the development of new antimalarial agents. A study on 4-aryl-N-benzylpyrrolidine-3-carboxamides identified a lead compound, (+)-54b (CWHM-1008), with potent in vivo efficacy in a mouse model of malaria nih.govepa.gov. This compound demonstrated an ED99 of approximately 30 mg/kg/day when administered orally nih.govepa.gov. These findings highlight the potential of the pyrrolidine core in designing novel antimalarial drugs, although specific data for this compound is not available.

Anthelmintic Properties

There is currently a lack of available in vivo studies investigating the anthelmintic properties of this compound or its closely related analogs. While the broader field of medicinal chemistry has explored various heterocyclic compounds for their potential as anthelmintic agents, specific research focusing on the N-benzoylpyrrolidine scaffold in this therapeutic area is not well-documented in the accessible literature.

Neuroprotective and Procognitive Effects

The therapeutic potential of pyrrolidine-containing molecules in the context of neurodegenerative diseases and cognitive enhancement is an active area of research. The pyrrolidine ring is a core structure in numerous biologically active compounds, and its derivatives are explored for their ability to interact with central nervous system (CNS) targets. Fluorination of compounds is a common strategy in medicinal chemistry to enhance metabolic stability and modulate biological activity.

Although direct evidence for this compound is not available, related compounds have been investigated. For instance, various pyrrolidine derivatives have been assessed for their potential as neuraminidase inhibitors, which can be relevant in the context of neurological disorders. Furthermore, the general class of compounds acting on the CNS often includes structures with similar chemical features.

Mechanism of Action and Molecular Target Identification

Elucidation of Molecular Targets

Identifying the specific proteins, such as enzymes, receptors, and ion channels, that directly bind to 1-(4-Fluorobenzoyl)pyrrolidine is the first step in unraveling its mechanism of action. The pyrrolidine (B122466) scaffold is known to be a versatile building block in medicinal chemistry, with different derivatives showing affinity for a wide range of biological targets. unipa.it

Pyrrolidine derivatives have been successfully developed as inhibitors for various classes of enzymes. The specific stereochemistry and substituents on the pyrrolidine ring are critical for achieving potent and selective enzyme inhibition. unipa.itnih.gov For instance, derivatives have been designed to target enzymes like neuraminidase and leukotriene A(4) hydrolase. nih.govnih.gov The inhibitory activity of pyrrolidine compounds often stems from their ability to mimic natural substrates or to interact with key amino acid residues in the enzyme's active site. While specific enzymatic targets for this compound are not extensively detailed in the public domain, its structure suggests potential interactions with enzymes that recognize benzoyl or pyrrolidine moieties. Techniques such as activity-based protein profiling (ABPP) are instrumental in identifying such enzymatic targets directly in complex biological systems. nih.gov

Table 1: Examples of Enzyme Classes Targeted by Pyrrolidine Derivatives

| Enzyme Class | Example | Therapeutic Area |

|---|---|---|

| Hydrolases | Neuraminidase | Antiviral (Influenza) nih.gov |

| Hydrolases | Leukotriene A(4) hydrolase | Anti-inflammatory nih.gov |

| Kinases | Casein kinase 1 (CK1) | Various |

| Topoisomerases | DNA gyrase, Topoisomerase IV | Antibacterial nih.gov |

The interaction of small molecules with receptors and ion channels is a cornerstone of pharmacology. Pyrrolidine-containing compounds have been investigated as ligands for various receptors, including G-protein coupled receptors (GPCRs), with their binding affinity and functional activity being highly dependent on their stereochemistry. researchgate.netnih.gov Receptor binding assays are crucial for determining the affinity of compounds like this compound for specific receptors, which can predict their potential for antipsychotic or other neuroleptic activities. nih.gov

Similarly, ion channels, which are critical for numerous physiological processes, can be modulated by small molecules. nih.gov The potential for a compound to act as an ion channel blocker or opener can be assessed through electrophysiological studies. The structural features of this compound could allow it to interact with the pores or allosteric sites of various ion channels, although specific targets have yet to be fully elucidated.

Mapping Cellular Pathways and Processes

Beyond identifying direct molecular targets, it is essential to understand how a compound affects broader cellular pathways and processes. A small molecule can trigger a cascade of downstream events by modulating the activity of a single protein. For example, a structurally related compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to suppress Toll-like receptor (TLR) signaling pathways. nih.gov This compound inhibits the activation of key transcription factors like NF-κB and IRF3, which are central to inflammatory responses. nih.gov This suggests that fluorinated phenyl-pyrrolidine derivatives can modulate critical immune signaling cascades.

Studies on other novel pyrrolidine derivatives have demonstrated their ability to induce cell death in cancer cell lines through apoptosis and necrosis. nih.govresearchgate.net These effects were linked to the modulation of mitochondrial function, generation of reactive oxygen species (ROS), and activation of signaling pathways involving caspases and mitogen-activated protein kinases (MAPKs). nih.govresearchgate.net Mapping these pathways helps to build a comprehensive picture of a compound's cellular mechanism of action. unipa.itnih.gov

Chemical Proteomics and Global Profiling Techniques

To achieve an unbiased, proteome-wide view of a compound's interactions, advanced chemical proteomics strategies are employed. These techniques allow for the identification of molecular targets in their native cellular environment, providing a global profile of a compound's binding partners. nih.govbeilstein-journals.org

Activity-Based Protein Profiling (ABPP) is a powerful functional proteomics technology used to map the functional state of enzymes in complex proteomes. nih.govwikipedia.org This method utilizes chemical probes that covalently bind to the active sites of specific enzyme classes. nih.govnomuraresearchgroup.com ABPP can be used in a competitive format to identify the targets of a new inhibitor. In this setup, a biological sample is pre-incubated with the inhibitor of interest, such as this compound, before being treated with a broad-spectrum activity-based probe. Proteins that are bound by the inhibitor will show reduced labeling by the probe, allowing for their identification by mass spectrometry. nomuraresearchgroup.com This approach is particularly useful for identifying novel targets and assessing the selectivity of an inhibitor across an entire enzyme family. nih.govbattelle.org

Table 2: Key Features of Activity-Based Protein Profiling (ABPP)

| Feature | Description |

|---|---|

| Principle | Uses chemical probes to covalently label the active sites of enzymes. nih.govwikipedia.org |

| Application | Identifies enzyme targets and assesses inhibitor selectivity in complex biological systems. nih.govnomuraresearchgroup.com |

| Methodology | Often used in a competitive mode where an inhibitor competes with a probe for binding to an enzyme's active site. nomuraresearchgroup.com |

| Readout | Labeled proteins are typically detected and quantified using mass spectrometry. wikipedia.org |

In contrast to ABPP, which focuses on predefined enzyme activities, Compound-Centric Chemical Proteomics (CCCP) is primarily a target discovery method. nih.gov In a typical CCCP experiment, the small molecule of interest, such as this compound, is chemically modified to create a probe, often by attaching an affinity tag (like biotin) via a linker. nih.gov This probe is then used to "fish" for its binding partners in a cell lysate. The probe-protein complexes are captured on an affinity matrix (e.g., streptavidin beads), and the bound proteins are subsequently identified by mass spectrometry. nih.govnih.gov This technique is invaluable for identifying both covalent and non-covalent protein targets of a bioactive compound without prior knowledge of its mechanism of action. nih.gov

Isotope-Labeled Quantitative Proteomics (e.g., SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based quantitative proteomics technique used to identify the cellular targets of small molecules. nih.govnih.govnih.govnih.gov The method relies on metabolically labeling the entire proteome of cultured cells. In a typical experiment to identify the targets of this compound, two populations of cells would be cultured. One population is grown in a "light" medium containing normal amino acids (e.g., ¹²C₆-arginine and ¹²C₆,¹⁴N₂-lysine), while the other is grown in a "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).

After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the second cell population. The "heavy" cell lysate can then be incubated with an affinity matrix functionalized with this compound, while the "light" lysate is incubated with a control matrix. A crucial control experiment involves competition, where the "heavy" lysate is pre-incubated with an excess of free this compound before being applied to the affinity matrix.

The eluates from both the experimental and control pull-downs are combined, digested into peptides, and analyzed by mass spectrometry. researchgate.net True interacting proteins will be present in a high heavy/light ratio, which is significantly reduced in the competition control experiment. mit.edu This quantitative distinction allows for the confident identification of specific binding partners while filtering out non-specific background proteins. mit.edupnas.orgresearchgate.net

| Protein ID | Gene Name | H/L Ratio (No Competitor) | H/L Ratio (With Competitor) | Interpretation |

|---|---|---|---|---|

| P01234 | TGT1 | 15.8 | 1.2 | High-confidence target |

| Q56789 | TGT2 | 12.3 | 1.5 | High-confidence target |

| P98765 | NSB1 | 1.1 | 1.0 | Non-specific binder |

| A23456 | TGT3 | 8.5 | 2.1 | Potential target |

| B54321 | NSB2 | 1.3 | 1.1 | Non-specific binder |

Biochemical Approaches for Pathway and Target Validation

Following the initial identification of putative protein targets through proteomic approaches, a series of rigorous biochemical and biophysical methods are required to validate these interactions and elucidate their functional consequences.

Affinity Chromatography for Direct Target Identification

Affinity chromatography is a foundational technique for isolating and identifying the binding partners of a small molecule from a complex biological mixture like a cell lysate. rsc.orgacs.orgnih.govrsc.org For this compound, this would involve chemically synthesizing a derivative that can be immobilized on a solid support, such as agarose or magnetic beads, creating an affinity matrix. This "bait" molecule must be designed carefully to ensure that the modification does not interfere with its binding to target proteins.

The cell or tissue lysate is then passed over this affinity matrix. Proteins that specifically bind to this compound are retained on the column, while non-binding proteins are washed away. rsc.orgacs.org The bound proteins can then be eluted, often by using a high concentration of the free compound to compete for binding, or by changing the buffer conditions. The eluted proteins are subsequently separated by gel electrophoresis and identified using mass spectrometry. rsc.org

| Rank | Identified Protein | Protein Score | Unique Peptides | Function |

|---|---|---|---|---|

| 1 | Target Protein 1 (TGT1) | 542 | 25 | Kinase Signaling |

| 2 | Target Protein 2 (TGT2) | 488 | 19 | Metabolic Enzyme |

| 3 | Target Protein 3 (TGT3) | 310 | 12 | Transcriptional Regulator |

| 4 | Structural Protein A | 150 | 8 | Cytoskeletal Component |

| 5 | Chaperone Protein B | 125 | 6 | Protein Folding |

Cocrystallization of Inhibitor-Target Complexes

Once a high-confidence target has been identified and validated, cocrystallization followed by X-ray crystallography provides the ultimate proof of direct interaction. drugtargetreview.com This structural biology technique can reveal the atomic-level details of how this compound binds to its target protein. drugtargetreview.comnih.govresearchcorridor.org The process involves purifying the target protein and inducing it to form a crystal lattice in the presence of the compound.

If successful, the resulting cocrystal structure can delineate the precise binding pocket on the protein, the conformation of the bound inhibitor, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. drugtargetreview.comacs.org This information is invaluable for understanding the mechanism of action and provides a blueprint for the rational design of more potent and selective derivatives through structure-based drug discovery efforts. drugtargetreview.comresearchcorridor.org

| Parameter | Value | Interpretation |

|---|---|---|

| PDB ID | XXXX | Unique identifier for the deposited structure |

| Resolution (Å) | 1.8 | High-resolution detail of the binding interaction |

| Key Interacting Residues | Tyr152, Leu205, Asp210 | Specific amino acids in the binding pocket |

| Key Interactions | H-bond to Asp210 backbone | Defines the primary mode of binding |

| Ligand Conformation | Extended | Observed shape of the compound in the active site |

Orthogonal Biochemical and Cell-Based Profiling

To confirm that the interaction between this compound and its identified target is responsible for its biological effects, a panel of orthogonal assays is essential. creative-biolabs.com These are independent experiments that measure target engagement and functional consequences using different methods and technologies, thereby reducing the likelihood of artifacts and false positives. creative-biolabs.comnih.govcellsignal.com

Biochemical assays could include in vitro enzymatic assays to measure the inhibition of a target enzyme's activity or biophysical methods like Surface Plasmon Resonance (SPR) to quantify the binding affinity and kinetics. Cell-based assays are critical for confirming target engagement in a physiological context. For example, a cellular thermal shift assay (CETSA) can confirm that the compound binds to and stabilizes its target inside intact cells. Furthermore, functional cell-based assays, such as reporter gene assays or measurements of downstream signaling events, can link the direct target interaction to a specific cellular pathway and phenotype. nih.gov

| Assay Type | Method | Endpoint Measured | Hypothetical Result |

|---|---|---|---|

| Biochemical | In Vitro Kinase Assay | TGT1 Enzymatic Activity | IC₅₀ = 50 nM |

| Biophysical | Surface Plasmon Resonance (SPR) | Binding Affinity (K_D) | K_D = 25 nM |

| Cell-Based Target Engagement | Cellular Thermal Shift Assay (CETSA) | TGT1 Thermal Stabilization | ΔT_m = +4.2 °C |

| Cell-Based Functional | Western Blot | Phosphorylation of TGT1 Substrate | Dose-dependent decrease |

| Cell-Based Phenotypic | Cell Proliferation Assay | Cell Viability | EC₅₀ = 200 nM |

Structure Activity Relationship Sar Studies

Impact of the 4-Fluorobenzoyl Moiety on Biological Activity

The 4-fluorobenzoyl group is a key pharmacophoric element in many biologically active compounds. Its influence extends from altering fundamental physicochemical properties to dictating specific interactions with protein targets.

Influence of Fluorine on Lipophilicity and Metabolic Stability

The introduction of a fluorine atom into a molecule can significantly alter its properties. Fluorine is the most electronegative element, and its substitution for hydrogen can have profound effects on a molecule's electronic character, pKa, conformation, and metabolic stability.

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This high bond strength makes the C-F bond resistant to metabolic cleavage by cytochrome P450 (CYP450) enzymes. Consequently, fluorination at a metabolically vulnerable position on the benzoyl ring, such as the para-position, can block oxidative metabolism at that site. This "metabolic blocking" strategy often leads to improved metabolic stability, a longer half-life, and enhanced bioavailability of the drug candidate. nih.gov

Role in Binding Affinity and Target Selectivity

In the development of cannabinoid receptor antagonists, the substituent at the para-position of the benzoyl ring plays a crucial role in determining binding affinity. SAR studies on a series of pyrazole (B372694) derivatives, which share features with the benzoylpyrrolidine scaffold, highlight the importance of this position for potent CB1 receptor antagonism.

Structural modifications have shown that a para-substituted phenyl ring is a key requirement for high-affinity binding. nih.gov In one series of diarylpyrazole imide analogs, compounds were tested for their binding affinity to the CB1 receptor. The data reveals how different substituents at the para-position of a phenyl ring influence the inhibition constant (Ki).

| Compound | Substituent (R) at para-position | CB1 Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| Analog 1 | -H | 36.4 |

| Analog 2 | -F | 15.8 |

| Analog 3 | -Cl | 6.4 |

| Analog 4 | -Br | 7.8 |

| Analog 5 | -I | 6.9 |

| Analog 6 | -CH3 | 14.8 |

Data adapted from studies on diarylpyrazole imide analogs as CB1 receptor ligands. nih.gov

As shown in the table, the introduction of a halogen at the para-position generally enhances binding affinity compared to the unsubstituted analog. The 4-fluoro substitution (Analog 2) results in more than a twofold increase in affinity compared to the parent compound (Analog 1). While chloro, bromo, and iodo substitutions provide even greater potency, the fluorine atom offers a unique combination of size and electronegativity that can be advantageous for optimizing both pharmacodynamic and pharmacokinetic profiles. This enhancement in affinity suggests that the electronic properties and potential for specific interactions conferred by the fluorine atom are favorable for binding within the receptor pocket. nih.gov

Effects of Pyrrolidine (B122466) Ring Substituents on Activity and Selectivity

The pyrrolidine ring is a versatile scaffold in drug discovery, valued for its three-dimensional structure and the potential for introducing stereocenters that can refine interactions with biological targets. nih.gov Modifications to this ring are a cornerstone of SAR studies.

Importance of Substitution Positions (e.g., N1, 3rd, 5th, C-4)

The pyrrolidine ring offers several positions for substitution, each having a distinct impact on the molecule's properties and biological activity.

N1 Position: The nitrogen atom of the pyrrolidine ring is a key point of attachment for the benzoyl group. In many drug classes, this nitrogen is part of an amide linkage. The planarity and rotational barrier of this amide bond are critical for orienting the benzoyl moiety correctly within the receptor's binding pocket. In the context of cannabinoid antagonists like Rimonabant, the group attached to the pyrazole N1 position (analogous to the pyrrolidine N1) is crucial for hydrophobic interactions with the CB1 receptor. jbclinpharm.org

C3 and C5 Positions: Substitutions at these positions can introduce chirality and steric bulk. The stereochemistry of substituents can dramatically affect biological activity. For example, in a series of bicyclic CB1 receptor antagonists, resolving the enantiomers revealed that the inhibitory activity resided almost exclusively in the (R)-enantiomer, which was 250-fold more potent than the (S)-enantiomer. nih.gov This highlights the importance of the spatial orientation of substituents for optimal receptor fit.